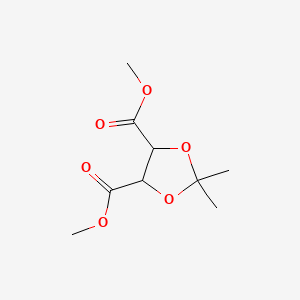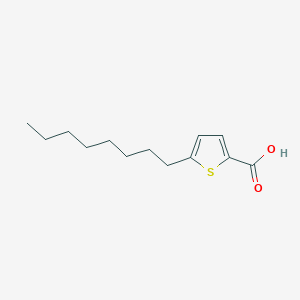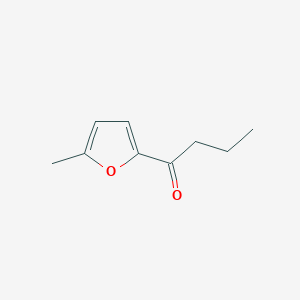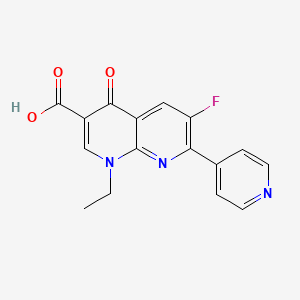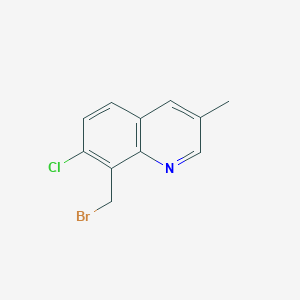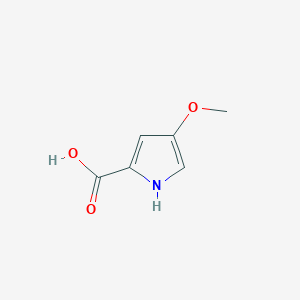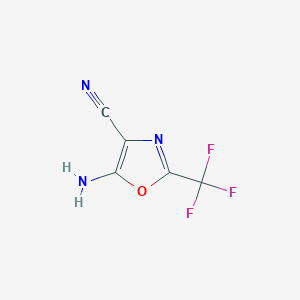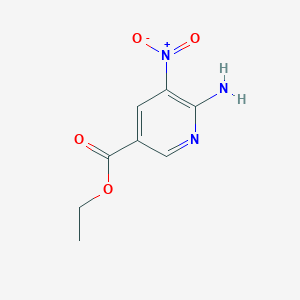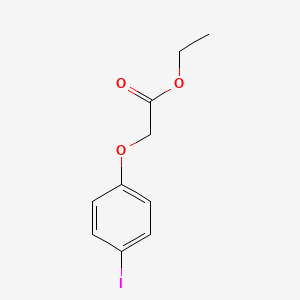
7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline” are not available, similar compounds have been synthesized using various methods. For instance, a compound named “E-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one” was synthesized using the Claisen-Schmidt condensation reaction .Aplicaciones Científicas De Investigación
1. Application in Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied for their role in inhibiting phenylethanolamine N-methyltransferase (PNMT). These compounds exhibit potent inhibitory effects on PNMT, an enzyme involved in the synthesis of adrenaline from noradrenaline. Fluorinated tetrahydroisoquinolines have demonstrated a balance of steric and pK(a) properties, leading to enhanced selectivity and potency as PNMT inhibitors. This application is crucial in the development of pharmacological agents targeting specific enzymatic pathways (Grunewald et al., 2006).
2. Synthesis of Nitroquinolinones
The synthesis of 1-substituted 3-nitroquinolin-4(1H)-ones, which are valuable in medicinal chemistry, can be achieved using derivatives of 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline. This synthetic approach involves a sequence of reactions, including treatment with triethyl orthoformate and subsequent nucleophilic cyclization. The resulting compounds have potential applications in developing new therapeutic agents (Rádl & Chan, 1994).
3. Fluorinated Isoquinoline Synthesis
Fluorinated isoquinolines, including 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines, can be synthesized using 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline as a starting material. These compounds are synthesized via a silver-catalyzed intramolecular aminofluorination of alkyne, providing a route to various fluorinated isoquinoline derivatives with potential pharmacological applications (Liu et al., 2013).
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO/c12-9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRMLQXJOXUOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158512 | |
| Record name | 2,2,2-Trifluoro-1-(7-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912846-64-1 | |
| Record name | 2,2,2-Trifluoro-1-(7-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912846-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(7-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



